molecular formula C18H14N4O B2627092 (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide CAS No. 1356816-00-6

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide

Cat. No.: B2627092
CAS No.: 1356816-00-6
M. Wt: 302.337
InChI Key: LSKZRKXMEPVSFQ-UHFFFAOYSA-N
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Description

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide is a synthetic small molecule based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound features a prop-2-enamide backbone with a Z-configuration (cis-orientation) around the double bond, a nitrile group, and a benzyl substituent, which together contribute to its potential as a key intermediate or pharmacophore in biological research. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle known for its diverse pharmacological activities and is frequently encountered in the development of therapeutic agents . While the specific biological data for this exact compound requires further investigation, structurally related imidazo[1,2-a]pyridine derivatives have demonstrated significant research value. These analogs have been explored as potent inhibitors of calmodulin, a calcium-modulating protein implicated in various disease pathways including hypertension, ischemic conditions, and convulsive disorders . Furthermore, imidazo[1,2-a]pyridine-based compounds have been developed as high-affinity ligands for peripheral benzodiazepine receptors (PBR), also known as TSPO (Translocator Protein) . This makes them particularly valuable as fluorescent probes for visualizing and studying receptor localization and function, especially in activated microglial cells associated with neuroinflammatory diseases and certain cancers . The chemical architecture of this reagent, particularly its cyano-acrylamide moiety, suggests potential for covalent binding or specific interactions with biological targets, which can be exploited in the design of enzyme inhibitors or molecular probes. It is intended For Research Use Only and is a valuable chemical tool for scientists working in hit-to-lead optimization, chemical biology, and the development of new diagnostic imaging agents for conditions such as Alzheimer's disease and oncology . Researchers are advised to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-11-15(18(23)21-12-14-6-2-1-3-7-14)10-16-13-20-17-8-4-5-9-22(16)17/h1-10,13H,12H2,(H,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZRKXMEPVSFQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=C3N2C=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN=C3N2C=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using TBHP or transition metal catalysts.

    Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine framework has been extensively studied for its therapeutic potential. The compound has shown promise as a scaffold for developing new drugs targeting various diseases.

Antibacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antibacterial properties. For instance, a study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Among these, certain compounds demonstrated significant inhibition against Bacillus subtilis, suggesting that the imidazo[1,2-a]pyridine structure may be effective in combating bacterial infections .

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. A study highlighted the synthesis of compounds that inhibit specific kinases involved in cancer progression. The mechanism often involves the modulation of signaling pathways critical to tumor growth and survival .

Biochemical Applications

The compound's potential as a biochemical probe has been explored in various contexts.

Fluorescent Probes

Research has focused on developing fluorescent probes based on imidazo[1,2-a]pyridine derivatives for imaging applications. These probes can localize specific receptors in biological systems, aiding in the study of cellular functions and disease mechanisms .

Pharmacological Insights

The pharmacological applications of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide extend to its ability to modulate various biological targets.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in disease processes. For example, it has shown efficacy against topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibiting this enzyme can lead to cancer cell death .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies emphasizing the diverse applications of this compound:

Study Focus Findings
Study 1Antibacterial ActivityIdentified key derivatives with high activity against Bacillus subtilis .
Study 2Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through kinase modulation .
Study 3Fluorescent ProbesDeveloped probes for receptor localization in live cells .
Study 4Enzyme InhibitionShowed effectiveness against topoisomerase II, indicating potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Methodological Considerations

Comparative studies rely heavily on crystallographic tools:

  • SHELXL enables high-precision refinement of anisotropic displacement parameters, critical for distinguishing stereoisomers .
  • ORTEP for Windows visualizes molecular packing, revealing how substituents influence crystal lattice stability .

Biological Activity

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Biological Activities

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a variety of biological activities including:

  • Antimicrobial Activity : Studies indicate that certain imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that N-benzyl derivatives demonstrated enhanced antibacterial activity compared to standard drugs like streptomycin .
  • Anticancer Properties : The potential of imidazo[1,2-a]pyridine derivatives in cancer treatment has been explored extensively. Compounds within this class have shown activity as ENPP1 inhibitors, which play a crucial role in cancer immunotherapy by enhancing immune responses against tumors .
  • Neuroleptic Activity : Some benzamide derivatives related to imidazo[1,2-a]pyridines have exhibited neuroleptic effects. For example, specific compounds were found to be significantly more potent than established neuroleptics like haloperidol and metoclopramide .

Synthesis

The synthesis of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide can be achieved through various methodologies. Recent advancements have focused on efficient synthetic routes that allow for the rapid generation of biologically active imidazo[1,2-a]pyridine derivatives. A notable method is the three-component aza-Friedel–Crafts reaction which facilitates the formation of these compounds under mild conditions with good yields .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Antibacterial Studies : A series of newly synthesized imidazo[1,2-a]pyridine derivatives were evaluated for their antibacterial activity using the disc diffusion method. Among these, certain compounds exhibited a wider zone of inhibition against Bacillus subtilis, indicating strong antibacterial properties .
  • ENPP1 Inhibition : Research identified a specific imidazo[1,2-a]pyrazine derivative with potent ENPP1 inhibitory action (IC50 values ranging from 5.70 to 9.68 nM) and demonstrated its efficacy in enhancing antitumor immunity in murine models when combined with anti-PD-1 therapy .
  • Neuroleptic Activity Evaluation : In an evaluation of neuroleptic activities, certain benzamide derivatives showed promising results with significant antistereotypic effects while minimizing cataleptogenicity compared to traditional neuroleptics. This suggests potential therapeutic applications in psychiatric disorders with fewer side effects .

Summary Table of Biological Activities

Activity TypeCompound/DerivativesObservations
AntibacterialN-benzyl derivativesHigh activity against Bacillus subtilis
AnticancerImidazo[1,2-a]pyrazine derivativePotent ENPP1 inhibitor; enhances immune response
NeurolepticBenzamide derivativesMore potent than haloperidol; low side effects

Q & A

Basic: What synthetic strategies are most effective for preparing (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide?

Answer:
The synthesis typically involves multicomponent reactions (MCRs) or stepwise condensation. For example:

  • MCR approach : Combine imidazo[1,2-a]pyridine precursors with cyanoacetamide derivatives under inert atmospheres (e.g., N₂) using catalysts like Pd/C or sodium hydride. Reaction temperatures are optimized between 80–120°C to avoid side products .
  • Stepwise synthesis : First, prepare the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine with α-bromoketones. Subsequent Knoevenagel condensation with benzyl-protected cyanoacetamide yields the (Z)-configured enamide. Purity is ensured via recrystallization or column chromatography .

Advanced: How can computational methods resolve contradictions in biological activity data for this compound?

Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or stereochemical impurities. To address this:

  • Perform docking simulations (e.g., using AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or microbial enzymes). Compare results with experimental IC₅₀ values to validate activity trends .
  • Use molecular dynamics (MD) simulations to assess conformational stability of the (Z)-isomer under physiological conditions. This clarifies discrepancies caused by isomerization during biological assays .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the (Z)-configuration (e.g., coupling constants for enamide protons: J = 10–12 Hz) and benzyl/imidazo[1,2-a]pyridine substituents .
  • IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HRMS : Verify molecular weight and fragmentation patterns to rule out impurities .

Advanced: What strategies optimize the compound’s selectivity in antimicrobial assays?

Answer:

  • Structural modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the benzyl or pyridine moiety to enhance microbial membrane penetration. Compare activity against Gram-positive vs. Gram-negative bacteria to assess selectivity .
  • Bioisosteric replacement : Substitute the cyano group with trifluoromethyl (-CF₃) to improve metabolic stability while retaining target affinity .
  • Dose-response profiling : Use checkerboard assays to evaluate synergy with existing antibiotics (e.g., β-lactams) and reduce resistance development .

Basic: How is the (Z)-isomer stabilized during synthesis to prevent E/Z isomerization?

Answer:

  • Steric hindrance : Use bulky substituents (e.g., ortho-substituted benzyl groups) to restrict rotation around the C=C bond .
  • Low-temperature crystallization : Isolate the product at ≤0°C to trap the (Z)-isomer. Monitor isomer ratio via HPLC with a chiral column .
  • Inert conditions : Conduct reactions under argon to minimize thermal or photochemical isomerization .

Advanced: How do solvent polarity and pH affect the compound’s stability in pharmacokinetic studies?

Answer:

  • Solvent polarity : In polar solvents (e.g., DMSO), the compound may undergo hydrolysis of the cyano group. Use non-polar solvents (e.g., THF) for long-term storage .
  • pH-dependent degradation : At physiological pH (7.4), the enamide bond is susceptible to enzymatic cleavage. Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) quantify degradation rates .

Basic: What chromatographic methods are recommended for purifying this compound?

Answer:

  • Normal-phase silica chromatography : Use ethyl acetate/hexane gradients (3:7 to 7:3) to separate (Z)- and (E)-isomers .
  • Reverse-phase HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-resolution purification. Monitor at λ = 254 nm .

Advanced: How can in vivo toxicity be predicted using in vitro data for this compound?

Answer:

  • Cytotoxicity screening : Use HEK-293 or HepG2 cells to measure IC₅₀ values. Correlate with in vivo LD₅₀ data from rodent models .
  • Metabolite profiling : Incubate with liver microsomes to identify toxic metabolites (e.g., epoxide intermediates). Use LC-MS/MS for detection .

Basic: What crystallographic methods confirm the compound’s molecular geometry?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL to validate bond lengths and angles .
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to assess bulk purity .

Advanced: What green chemistry approaches reduce waste in the compound’s synthesis?

Answer:

  • Solvent-free mechanochemistry : Use ball milling to condense reactants, eliminating toxic solvents like DMF .
  • Catalytic recycling : Employ reusable catalysts (e.g., Fe₃O₄ nanoparticles) for Knoevenagel reactions, reducing metal waste .

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